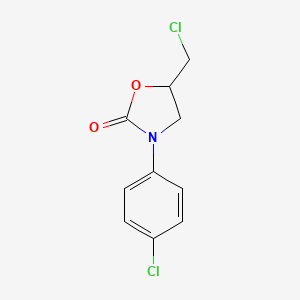
5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, commonly known as CMCPO, is an organic compound with a wide range of applications in the scientific and medical fields. It is an important intermediate used in the synthesis of a variety of compounds and is also used as a building block for the synthesis of pharmaceuticals. CMCPO is a five-membered heterocyclic ring with a chlorine atom in the center of the ring and a chlorine atom at the para position of the phenyl group. CMCPO has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, in the preparation of catalysts, and in the production of nanomaterials.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Oxazolidinones, including derivatives like 5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, are synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For example, novel stereoselective synthesis techniques have been developed to create functionalized oxazolidinones from chiral aziridines, showcasing the compound's relevance in synthesizing enantiomerically pure substances (Park et al., 2003). Furthermore, the compound's reactions with different agents can lead to various derivatives, highlighting its role in creating building blocks for further chemical synthesis (Onishi et al., 2001).
Chiral Auxiliaries and Enantioselective Synthesis
Oxazolidinones are effective chiral auxiliaries for enantioselective synthesis, indicating their importance in the production of enantiomerically pure compounds. They facilitate high yields and diastereoselectivities in alkylation and azidation reactions (Gibson et al., 1998). This utility underscores the compound's contribution to the field of asymmetric synthesis, where controlling the stereochemistry of the synthesized molecule is crucial.
Material Science and Photophysical Properties
Research into oxazolidinone derivatives also extends into material science, where their photophysical properties and potential applications are explored. For instance, novel oxazolidin-2-one derivatives have been synthesized to study their third-order nonlinear optical properties, demonstrating significant optical limiting behavior which is essential for developing optical materials with potential applications in laser protection and optical communication technologies (Murthy et al., 2013).
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFFNTWRAIJTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

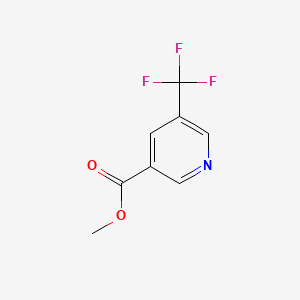

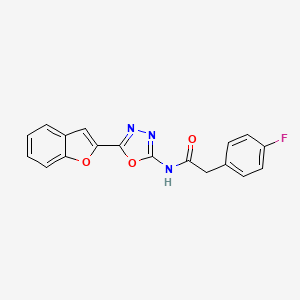

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)



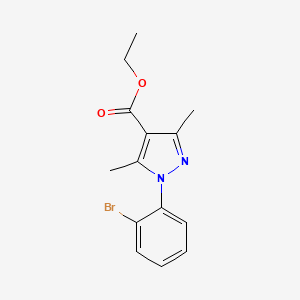

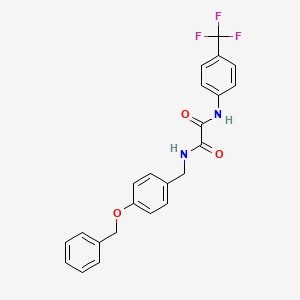

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)
